

Molecular weight and formula of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest	
Compound Name:	Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
Cat. No.:	B1589756
	Get Quote

An In-depth Technical Guide to **Methyl 2-(7-hydroxybenzofuran-3-yl)acetate**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzofuran scaffold is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.^{[1][2]} Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.^{[2][3]} This technical guide provides a comprehensive overview of **Methyl 2-(7-hydroxybenzofuran-3-yl)acetate**, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, plausible synthetic routes with mechanistic rationale, analytical validation protocols, and its potential as a versatile building block in the synthesis of novel therapeutic agents.

Part 1: Physicochemical Characterization

Methyl 2-(7-hydroxybenzofuran-3-yl)acetate is a solid organic compound whose structural features—a planar benzofuran ring system, a phenolic hydroxyl group, and a methyl ester moiety—make it a valuable precursor for further chemical modification. A summary of its key properties is presented below.

Table 1: Core Physicochemical Properties of **Methyl 2-(7-hydroxybenzofuran-3-yl)acetate**

Property	Value	Source(s)
Chemical Formula	C ₁₁ H ₁₀ O ₄	[4]
Molecular Weight	206.19 g/mol	[4][5]
CAS Number	181052-63-1	[4]
Appearance	Solid	
Melting Point	48-50 °C	[5]
Purity (Typical)	96-97%	
Storage Conditions	2-8°C, under inert gas (Nitrogen)	[5]
Synonyms	methyl (7-hydroxy-1-benzofuran-3-yl)acetate	

```
graph "chemical_structure" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

  // Benzofuran ring
  C1 [label="C", pos="0,1!"];
  C2 [label="C", pos="-1.2,0.5!"];
  C3 [label="C", pos="-1.2,-0.5!"];
  C4 [label="C", pos="0,-1!"];
  C5 [label="C", pos="1.2,-0.5!"];
  C6 [label="C", pos="1.2,0.5!"];
  O1 [label="O", pos="0,2!"];
  C7 [label="C", pos="-2.4,1!"];
  C8 [label="C", pos="-2.4,0!"];

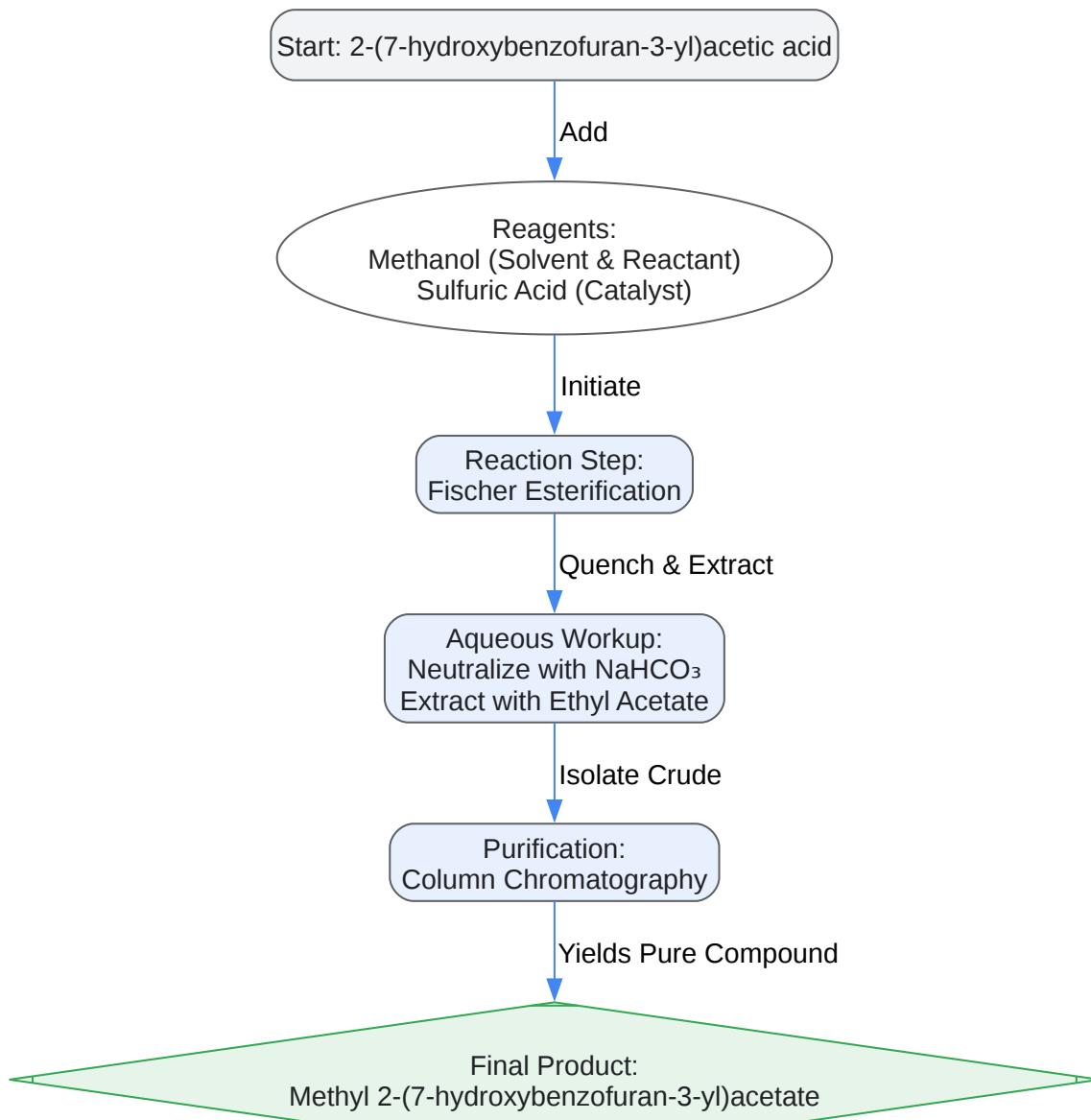
  // Bonds in benzofuran
  C1 -- C2 [label:@""];
  C2 -- C3 [label:@""];
  C3 -- C4 [label:@""];
  C4 -- C5 [label:@""];
  C5 -- C6 [label:@""];
  C6 -- C1 [label:@""];
  C1 -- O1 [label:@""];
  O1 -- C7 [label:@""];
  C7 -- C2 [label:@""];
  C8 -- C3 [label:@""];
  C7 -- C8 [style=dashed]; // Representing aromaticity// Substituents
  OH_group [label="OH", pos="2.4,0.5!"];
  C6 -- OH_group [label=""];

  CH2_group [label="CH2", pos="-3.6,-0.5!"];
  C8 -- CH2_group [label=""];

  C0_group [label="C=O", pos="-4.8,-0.5!"];
  CH2_group -- C0_group [label=""];
}
```

```
0CH3_group [label="0CH3", pos="-6,-0.5!"];
C0_group -- 0CH3_group [label=""];
```

```
// Node for the main label
label_node [label="Methyl 2-(7-hydroxybenzofuran-3-yl)acetate", pos="-2.5,-2.5!", fontsize=14];
}
```


Caption: Chemical structure of **Methyl 2-(7-hydroxybenzofuran-3-yl)acetate**.

Part 2: Synthesis and Mechanistic Insights

While specific synthesis routes for this exact isomer are not extensively detailed in readily available literature, a highly plausible and efficient method is the Fischer esterification of the parent carboxylic acid, 2-(7-hydroxybenzofuran-3-yl)acetic acid. This classic acid-catalyzed reaction is a cornerstone of organic synthesis for its reliability and simplicity.

Proposed Synthetic Workflow

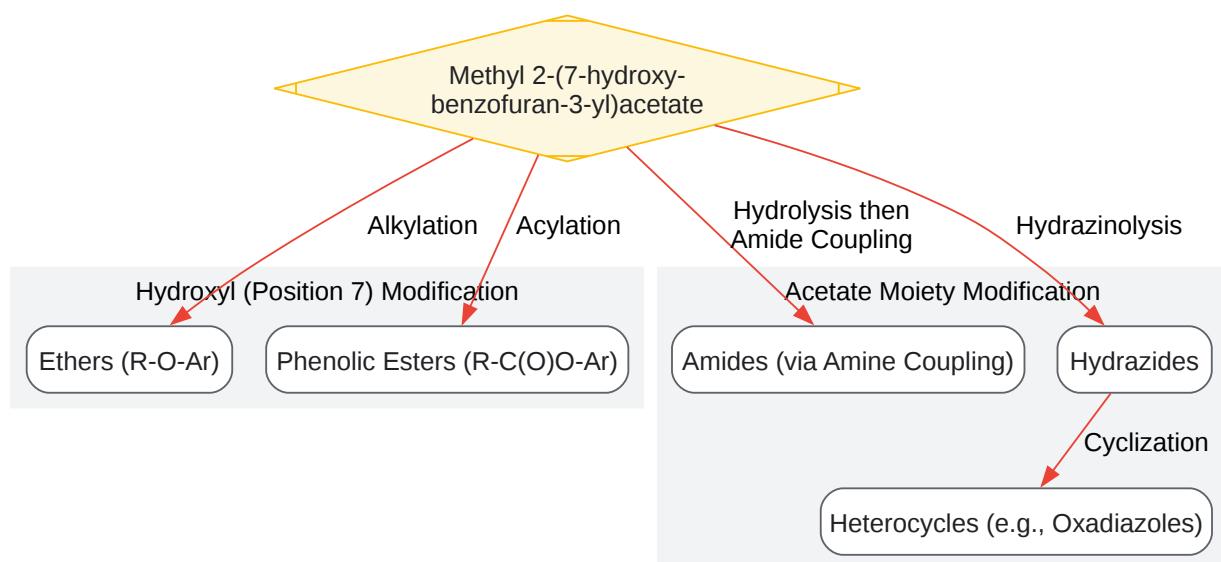
The synthesis involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar esterifications.[\[1\]](#)[\[6\]](#)


- Reaction Setup: To a solution of 2-(7-hydroxybenzofuran-3-yl)acetic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
 - Expert Insight: Using methanol as the solvent drives the reaction equilibrium towards the product according to Le Châtelier's principle. The dropwise addition of a strong acid at low temperature is a critical safety measure to control the exothermic reaction.

- Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
 - Trustworthiness Check: The neutralization step is crucial to quench the acid catalyst and must be performed cautiously to manage CO₂ evolution. The resulting mixture is then extracted with an organic solvent like ethyl acetate (3x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure ester.

Part 3: Applications in Drug Development

Benzofuran derivatives are of significant interest in drug discovery.^[2] **Methyl 2-(7-hydroxybenzofuran-3-yl)acetate** serves as a strategic starting material for generating a library of novel compounds for biological screening. Its two primary functional handles—the phenolic hydroxyl group and the methyl ester—are ripe for chemical modification.

- Hydroxyl Group Modification: The hydroxyl group can be alkylated, acylated, or used as a handle for introducing other functionalities via ether or ester linkages to explore Structure-Activity Relationships (SAR).
- Ester Group Transformation: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, it can be converted to the corresponding hydrazide, a versatile intermediate for synthesizing various heterocyclic systems like oxadiazoles and pyrazoles, which are known to possess antimicrobial activities.^[7]

[Click to download full resolution via product page](#)

Caption: Diversification potential of the core molecule in drug discovery.

The development of novel antimicrobial and anticancer agents often relies on the strategic synthesis of compound libraries derived from such versatile scaffolds.^{[3][7]} The systematic modification of **Methyl 2-(7-hydroxybenzofuran-3-yl)acetate** allows for a thorough exploration of the chemical space around the benzofuran core, increasing the probability of identifying potent and selective drug candidates.

Conclusion

Methyl 2-(7-hydroxybenzofuran-3-yl)acetate is more than just a chemical compound; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and high potential for chemical diversification make it an invaluable asset for researchers dedicated to the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge required to confidently handle, synthesize, and strategically utilize this compound in advanced research programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 181052-63-1 | MFCD09991503 | METHYL 2-(7-HYDROXYBENZOFURAN-3-YL)ACETATE [aaronchem.com]
- 5. methyl 2-(7-hydroxybenzofuran-3-yl)acetate CAS#: 181052-63-1 [m.chemicalbook.com]
- 6. (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Molecular weight and formula of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589756#molecular-weight-and-formula-of-methyl-2-7-hydroxybenzofuran-3-yl-acetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com